2-Phenyl-N-(1-phenylethyl)-4-quinolinecarboxamide belongs to a novel class of potent and selective non-peptide competitive antagonists for the human neurokinin-3 (NK-3) receptor. [] Neurokinin receptors belong to the superfamily of G-protein-coupled receptors, possessing seven transmembrane domains. [] While significant research exists for NK-1 and NK-2 receptor antagonists, limited information is available regarding the biology and potential significance of the NK-3 receptor. [] The discovery of 2-phenyl-N-(1-phenylethyl)-4-quinolinecarboxamide, structurally distinct from previously identified piperidine derivatives, offered a new avenue for exploring the NK-3 receptor. []
While the provided abstracts do not detail the specific synthesis of 2-phenyl-N-(1-phenylethyl)-4-quinolinecarboxamide, they allude to the general synthesis of the 2-phenylquinoline backbone. [] Scheme 1 within the cited publication likely provides a detailed synthetic route for 2-phenyl-N-(1-phenylethyl)-4-quinolinecarboxamide or closely related derivatives. []
2-Phenyl-N-(1-phenylethyl)-4-quinolinecarboxamide functions as a competitive antagonist for the human NK-3 receptor. [] This suggests that it binds to the receptor's active site, preventing the endogenous ligands, such as neurokinin B (NKB), from binding and activating downstream signaling pathways. [] Further research is needed to characterize the specific binding interactions between 2-phenyl-N-(1-phenylethyl)-4-quinolinecarboxamide and the NK-3 receptor.
2-Phenyl-N-(1-phenylethyl)-4-quinolinecarboxamide serves as a valuable pharmacological tool for investigating the role of the NK-3 receptor in various physiological and pathological processes. [] Its high potency and selectivity for the NK-3 receptor make it a promising candidate for developing novel therapeutics targeting NK-3 receptor-mediated diseases. []
CAS No.: 20298-86-6
CAS No.: 14681-59-5
CAS No.: 18097-67-1
CAS No.: 11104-44-2